Androstenediol 17-acetate Androstenediol 17-acetate Androstenediol 17-acetate is a synthetic anabolic-androgenic steroid and an androgen ester.
Brand Name: Vulcanchem
CAS No.: 5937-72-4
VCID: VC0007005
InChI: InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
SMILES: CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol

Androstenediol 17-acetate

CAS No.: 5937-72-4

Cat. No.: VC0007005

Molecular Formula: C21H32O3

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

Androstenediol 17-acetate - 5937-72-4

CAS No. 5937-72-4
Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
IUPAC Name [(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Standard InChI Key BMDNPBLUVJZAEA-BPSSIEEOSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Chemical Identity and Structural Properties

Molecular Characterization

Androstenediol 17-acetate has the molecular formula C<sub>21</sub>H<sub>32</sub>O<sub>3</sub> and a molecular weight of 332.48 g/mol . The IUPAC name, (3β,17β)-3-hydroxyandrost-5-en-17-yl acetate, reflects its acetylated 17β-hydroxyl group and unsaturated Δ<sup>5</sup> bond. Key identifiers include:

  • CAS Registry Number: 5937-72-4

  • UNII: 7P84NJF610

  • InChIKey: BMDNPBLUVJZAEA-BPSSIEEOSA-N

The crystalline solid exhibits a melting point of 146.5–148.5°C and solubility in organic solvents like chloroform and toluene . X-ray diffraction and NMR studies confirm the chair conformation of its steroidal core, with the acetate group enhancing lipophilicity compared to non-acetylated androstenediol .

Stereochemical Considerations

The compound’s bioactivity depends critically on its 3β,17β-diol configuration. Misconfiguration at either position abolishes androgen receptor (AR) binding, as demonstrated in prostate cancer cell models . The Δ<sup>5</sup> double bond between C5–C6 further differentiates it from saturated analogs like dihydrotestosterone (DHT) .

Synthesis and Industrial Production

Catalytic Esterification of 4-Androstenediol

A patented method optimizes androstenediol 17-acetate synthesis using 4-androstenediol (4AD) as the precursor . The process involves:

  • Dissolving 4AD in toluene or chloroform (3–8 mL/g substrate).

  • Adding 48–52% HBr as a catalyst (1–5% w/w).

  • Reacting with isopropenyl acetate (0.5–1.2 mL/g) at 55–60°C for 1–2 hours.

  • Neutralizing with triethylamine and crystallizing the product in methanol .

This method achieves 114.4% yield (weight-based) and ≥99% purity, outperforming traditional acetic anhydride-based routes by reducing wastewater and solvent consumption .

Table 1: Comparative Synthesis Parameters

ParameterTraditional Method Optimized Method
CatalystAcetic anhydrideHBr
Solvent Recovery60–70%90–95%
Wastewater Generation60 L/kg<1 L/kg
Yield107%114.4%

Pharmacological Mechanisms

Estrogenic Cross-Talk

While primarily androgenic, Adiol exhibits weak estrogen receptor (ER) agonism at concentrations >10 nM . In breast cancer models, this dual activity complicates therapeutic utility but suggests potential for tissue-selective modulation .

Clinical and Therapeutic Applications

Adrenal Steroidogenesis Modulation

The compound’s role in DHEA synthesis is critical. As a 3β-acetoxy intermediate, it facilitates ketal protection and boron-mediated reductions en route to DHEA . Elevated adrenal androstenediol levels correlate with AR bioactivity (r = 0.82, p < 0.001) in hormonal disorders .

Analytical and Detection Methods

Chromatographic Profiling

  • HPLC: Reverse-phase C18 columns (UV detection at 240 nm) resolve androstenediol 17-acetate from DHEA and 4AD with ≥99.4% purity .

  • TLC: Silica gel G plates (chloroform:acetone = 9:1) confirm reaction completion via R<sub>f</sub> = 0.63 .

Mass Spectrometry

High-resolution MS/MS identifies the m/z 332.2351 [M+H]<sup>+</sup> ion, with characteristic fragments at m/z 272 (loss of acetate) and 253 (C17 cleavage) . Deuterated analogs enable isotope-ratio MS detection in doping controls .

Recent Advances and Future Directions

A 2025 study highlights deuterium-labeled androstenediol 17-acetate for tracing steroid flux in CRPC . Concurrently, nanoparticle formulations aim to enhance tumor targeting while sparing adrenal function . Future work must address:

  • Long-term safety in CYP17A1-inhibited states.

  • Biomarker-driven patient stratification.

  • Combinatorial regimens with AR degraders (e.g., enzalutamide).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator